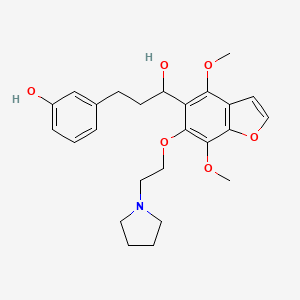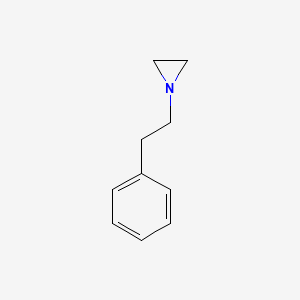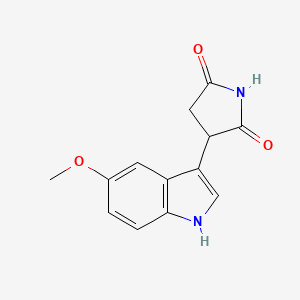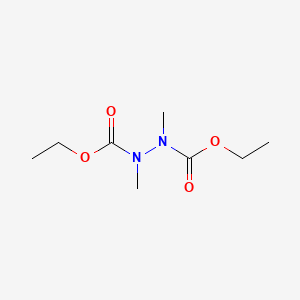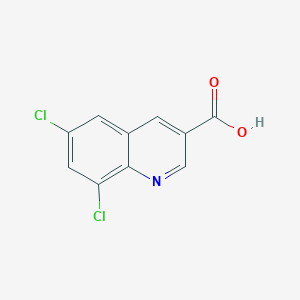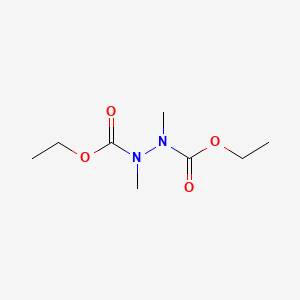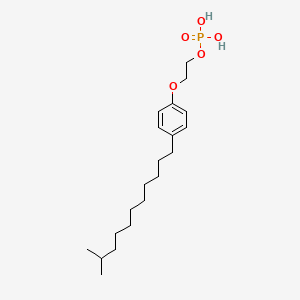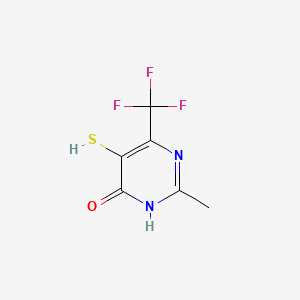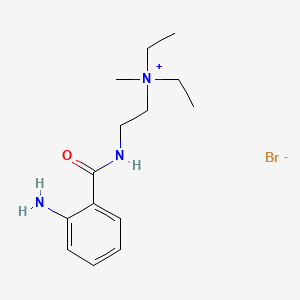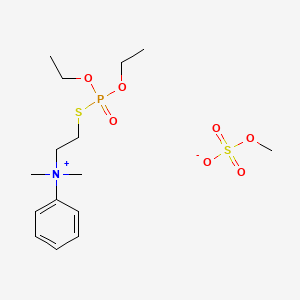
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both ammonium and phosphorothioate groups, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate typically involves the reaction of (2-mercaptoethyl)dimethylphenyl ammonium with ethyl sulfate and O,O-diethyl phosphorothioate. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate or phosphorothioate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It has applications in the development of pharmaceuticals, particularly as a potential therapeutic agent for certain diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its effectiveness in targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Echothiophate Iodide: A similar organophosphorus compound used in the treatment of glaucoma.
Phospholine Iodide: Another related compound with similar applications in medicine.
Uniqueness
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is unique due to its specific combination of ammonium and phosphorothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4532-85-8 |
|---|---|
Molekularformel |
C15H28NO7PS2 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-diethoxyphosphorylsulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C14H25NO3PS.CH4O4S/c1-5-17-19(16,18-6-2)20-13-12-15(3,4)14-10-8-7-9-11-14;1-5-6(2,3)4/h7-11H,5-6,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FTGGMOGGNHQENR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


